REACTION_CXSMILES
|
[OH-].[Na+].[Cl-].[Ca+2].[Cl-].C1(=O)NC(=O)CC1.C1(=O)OC(=O)CC1.NCCNCCNCCNCCN.[B:33]([O-:36])([O-:35])[O-:34].[K+:37].[K+].[K+]>O>[B:33]([O-:36])([O-:35])[O-:34].[B:33]([O-:36])([O-:35])[O-:34].[B:33]([O-:36])([O-:35])[O-:34].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37] |f:0.1,2.3.4,8.9.10.11,13.14.15.16.17.18.19.20.21.22.23.24|
|
Name
|
petroleum
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
126
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
calcium sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
petroleum
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(N1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCNCCN
|
Name
|
200
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The contents are vigorously agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
The contents of the vessel are mixed
|
Type
|
ADDITION
|
Details
|
there is added
|
Type
|
CUSTOM
|
Details
|
is dehydrated at a temperature of 132° C.
|
Name
|
|
Type
|
product
|
Smiles
|
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |